4-acetamido-N-(2-oxothiolan-3-yl)benzamide
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Overview
Description
4-acetamido-N-(2-oxothiolan-3-yl)benzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of an acetamido group, a benzamide moiety, and a thiolane ring with an oxo substituent. Its molecular formula is C12H14N2O3S, and it is often used in scientific research due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2-oxothiolan-3-yl)benzamide typically involves multi-step reactions. One common method starts with the acylation of 4-aminobenzamide with acetic anhydride to form 4-acetamidobenzamide. This intermediate is then reacted with 2-oxothiolane-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(2-oxothiolan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to a hydroxyl group under specific conditions.
Substitution: The acetamido and benzamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-acetamido-N-(2-oxothiolan-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its antimicrobial and antiproliferative properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-acetamido-N-(2-oxothiolan-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target proteins, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-acetamido-N-(2-pyridinyl)benzamide
- N-(2-oxothiolan-3-yl)benzamide
- 3-bromo-N-(2-oxothiolan-3-yl)benzamide
Uniqueness
4-acetamido-N-(2-oxothiolan-3-yl)benzamide is unique due to the presence of both an acetamido group and a thiolane ring with an oxo substituent. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-acetamido-N-(2-oxothiolan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-8(16)14-10-4-2-9(3-5-10)12(17)15-11-6-7-19-13(11)18/h2-5,11H,6-7H2,1H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOMUYMBQWNZTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2CCSC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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